molecular formula C16H13NO3S B14141266 7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide CAS No. 89217-54-9

7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide

Cat. No.: B14141266
CAS No.: 89217-54-9
M. Wt: 299.3 g/mol
InChI Key: ZRSGNXZQXXXROO-UHFFFAOYSA-N
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Description

7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide is a chemical compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9H-xanthene-3-carboxylic acid and ethylsulfanyl reagents.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as triethylamine or pyridine.

    Reaction Steps:

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Known for its fluorescence properties and used in similar applications.

    9-Oxo-9H-xanthene-3-carboxylic acid: A precursor in the synthesis of various xanthene derivatives.

    Ethylsulfanyl derivatives: Compounds with similar ethylsulfanyl groups that exhibit comparable chemical reactivity.

Uniqueness

7-(Ethylsulfanyl)-9-oxo-9H-xanthene-3-carboxamide stands out due to its unique combination of the xanthene core and the ethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89217-54-9

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

7-ethylsulfanyl-9-oxoxanthene-3-carboxamide

InChI

InChI=1S/C16H13NO3S/c1-2-21-10-4-6-13-12(8-10)15(18)11-5-3-9(16(17)19)7-14(11)20-13/h3-8H,2H2,1H3,(H2,17,19)

InChI Key

ZRSGNXZQXXXROO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C(=O)N

Origin of Product

United States

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